Ethanone, 1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)-

Description

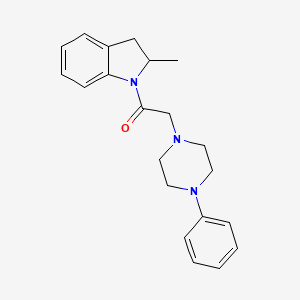

The compound Ethanone, 1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)- (IUPAC name: 1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone) is a structurally complex molecule featuring a 2,3-dihydroindole (indoline) core substituted with a methyl group at the 2-position and a 4-phenylpiperazine moiety linked via an ethanone bridge. Its molecular formula is C₂₂H₂₇N₃O, with a molecular weight of 381.47 g/mol.

Properties

Molecular Formula |

C21H25N3O |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C21H25N3O/c1-17-15-18-7-5-6-10-20(18)24(17)21(25)16-22-11-13-23(14-12-22)19-8-3-2-4-9-19/h2-10,17H,11-16H2,1H3 |

InChI Key |

OVRLELBESOHJQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CN3CCN(CC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

Ethanone, specifically the compound 1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)- , is a chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H26N2O

- Molecular Weight : 362.47 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its structural formula.

Pharmacological Effects

Ethanone derivatives, particularly those containing indole and piperazine moieties, have been studied for various pharmacological activities:

- Antidepressant Activity : Several studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. The presence of the piperazine ring is often associated with serotonin receptor modulation, which is crucial for antidepressant activity.

- Antipsychotic Effects : The compound's structure suggests potential activity at dopamine receptors, which could translate into antipsychotic properties. Research indicates that modifications in the piperazine ring can enhance binding affinity to these receptors.

- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of Ethanone is closely related to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Indole Moiety | Enhances interaction with serotonin receptors |

| Piperazine Ring | Modulates dopamine receptor affinity |

| Phenyl Substituent | Influences lipophilicity and blood-brain barrier penetration |

1. Antidepressant Efficacy Study

A study published in Journal of Medicinal Chemistry evaluated a series of indole-piperazine derivatives, including Ethanone. The results indicated that compounds with a similar scaffold exhibited significant reductions in depression-like behavior in rodent models when administered at doses ranging from 5 to 20 mg/kg .

2. Neuroprotective Effects

Another investigation focused on the neuroprotective effects of Ethanone analogs against oxidative stress-induced neuronal death. The study demonstrated that these compounds could significantly reduce cell death in cultured neurons exposed to hydrogen peroxide .

Comparison with Similar Compounds

JWH-250, JWH-302, and JWH-201

These synthetic cannabinoids share the ethanone-indole backbone but differ in substituents:

- JWH-250: 1-(1-Pentyl-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone

- JWH-302: 2-(3-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

- JWH-201: 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

| Parameter | Target Compound | JWH-250/JWH-302/JWH-201 |

|---|---|---|

| Core Structure | Indoline + phenylpiperazine | Indole + alkoxy-phenyl |

| Substituents | 2-Methyl, 4-phenylpiperazine | 1-Pentyl, 2/3/4-methoxyphenyl |

| Lipophilicity (XLogP) | 2.8 | ~5.0–6.0 (estimated) |

| Bioactivity | Not reported | Cannabinoid receptor agonists |

The JWH series exhibits potent affinity for CB1/CB2 receptors due to the pentyl chain (enhancing lipid membrane penetration) and methoxy groups (modulating receptor interactions). In contrast, the target compound’s indoline and phenylpiperazine groups may favor dopaminergic or serotonergic receptor interactions .

Piperazine-Linked Ethanone Derivatives

2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones

These derivatives (e.g., compound 13a ) replace the indoline core with a tetrazole ring and introduce an allyl group on piperazine:

| Parameter | Target Compound | 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-tetrazolyl)ethanones |

|---|---|---|

| Heterocycle | Indoline | Tetrazole |

| Piperazine Subst. | 4-Phenyl | 4-Allyl |

| Synthesis | Not described | High-yield (85–92%) via allylation of piperazine |

| Bioactivity | Not reported | Antibacterial (comparable to ciprofloxacin) |

The tetrazole derivatives demonstrate antibacterial activity attributed to the electron-deficient tetrazole ring, which may disrupt microbial cell membranes. The allyl group enhances solubility but reduces CNS penetration compared to the target compound’s phenyl group .

Phenylpiperazine-Based Antivirals

1-(4-Phenylpiperazin-1-yl)ethanone HIV-1 RT Inhibitors

Compounds like m6 (1-(4-(4-aminophenyl)piperazin-1-yl)ethanone) share the phenylpiperazine-ethanone motif but lack the indoline system:

| Parameter | Target Compound | HIV-1 RT Inhibitors (e.g., m6) |

|---|---|---|

| Core Structure | Indoline + phenylpiperazine | Phenylpiperazine + aminophenyl |

| Functional Groups | 2-Methylindoline | Triazole, chloro-pyrimidine |

| Bioactivity | Not reported | HIV-1 reverse transcriptase inhibition (IC₅₀: <1 μM) |

The antiviral activity of m6 arises from its ability to block RT active sites, a mechanism unlikely in the target compound due to steric hindrance from the indoline system .

Key Structural and Functional Divergences

- Indoline vs. Indole/Tetrazole : The target compound’s saturated indoline ring may confer rigidity and reduce metabolic oxidation compared to indole or tetrazole analogues .

- Therapeutic Potential: The absence of bioactivity data for the target compound highlights a research gap. Its structure suggests possible applications in CNS disorders (via 5-HT1A/DA receptors) or as a kinase inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.